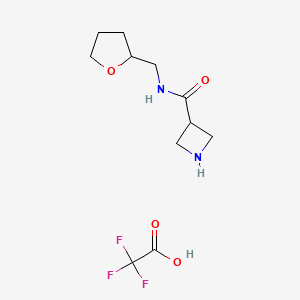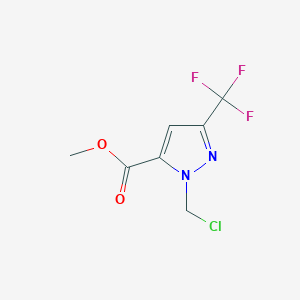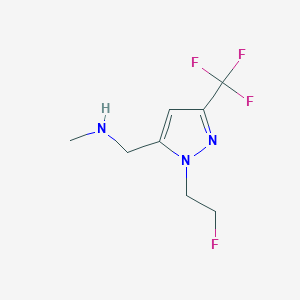
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
Descripción general
Descripción
1-(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine (1-FETMP) is an organic compound belonging to the class of pyrazoles. It is a colorless and crystalline solid, soluble in organic solvents, and is used in the synthesis of pharmaceuticals and other organic compounds. The compound is also known as FETMP or 1-FETMP.
Aplicaciones Científicas De Investigación
Environmentally Benign Synthesis
A study explored the synthesis of various fluorine-containing pyrazolone derivatives, highlighting the use of conventional, ultrasonication, and microwave techniques. These compounds were characterized by IR, 1H NMR, MS study, and screened for antimicrobial activity, emphasizing the environmentally friendly aspect of their synthesis (Shelke et al., 2007).
Novel Antipsychotic Agents
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including the study of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, identified potential novel antipsychotic agents. These compounds displayed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).
Efficient Synthesis Techniques
A study demonstrated the efficient synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles from organofluorosilicon building blocks. This method applied to a variety of derivatives, including aromatic, aliphatic, and carbohydrate derivatives, showcasing its versatility and efficiency (Bouillon et al., 2001).
Fluoroalkyl Amino Reagents Development
Research developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These reagents were used in Vilsmeier-type acylations of aromatic substrates and in the synthesis of fluorinated pyrazoles, highlighting their significance in medicinal and agricultural chemistry (Schmitt et al., 2017).
Analysis of Trifluoromethylazoles
Another study focused on the synthesis of trifluoromethylazoles and the determination of their pKa values through 19F NMR spectroscopy. The findings suggested potential applications of these compounds in measuring pH in biological media (Jones et al., 1996).
Propiedades
IUPAC Name |
1-[2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F4N3/c1-13-5-6-4-7(8(10,11)12)14-15(6)3-2-9/h4,13H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWVWHPIWXYIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



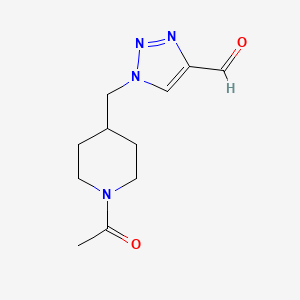
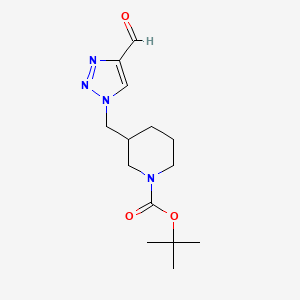


![5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1479462.png)
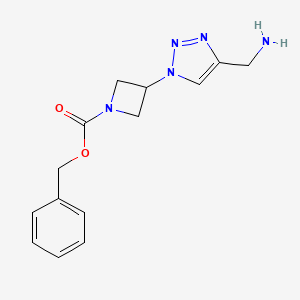

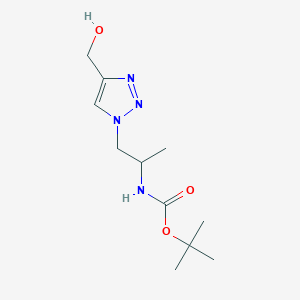
![Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B1479472.png)


